dTDP-4-oxo-2,6-dideoxy-L-mannose
Description
dTDP-4-oxo-2,6-dideoxy-L-mannose is a nucleotide-activated sugar involved in bacterial lipopolysaccharide (LPS) biosynthesis, particularly in the formation of O-antigen polysaccharides. This compound is characterized by:
- A thymidine diphosphate (dTDP) backbone.
- A 4-oxo (keto) group at position C2.
- Deoxygenation at positions C2 and C4.
- An L-mannose stereochemical configuration.
It serves as a key intermediate in pathways producing rare deoxy and amino sugars, which contribute to bacterial cell wall diversity and antigenic specificity. For example, in Aeromonas hydrophila O6 serotype LPS, structurally unique sugars like L-perosamine (4-amino-4,6-dideoxy-L-mannose) determine serological identity . Enzymes such as dTDP-4-dehydrorhamnose 3,5-epimerase (EC 5.1.3.13) catalyze stereochemical modifications of this compound during LPS assembly .
Properties
Molecular Formula |
C16H24N2O14P2 |
|---|---|
Molecular Weight |
530.31 g/mol |
IUPAC Name |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(2R,4S,6S)-4-hydroxy-6-methyl-5-oxooxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C16H24N2O14P2/c1-7-5-18(16(23)17-15(7)22)12-3-9(19)11(30-12)6-28-33(24,25)32-34(26,27)31-13-4-10(20)14(21)8(2)29-13/h5,8-13,19-20H,3-4,6H2,1-2H3,(H,24,25)(H,26,27)(H,17,22,23)/t8-,9-,10-,11+,12+,13+/m0/s1 |
InChI Key |
AONILRCSLAIOQE-DVWMECQTSA-N |
Isomeric SMILES |
C[C@H]1C(=O)[C@H](C[C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O |
Canonical SMILES |
CC1C(=O)C(CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Stereochemistry and Functional Groups
- C4 Substitution: The presence of a keto (oxo) group in this compound contrasts with amino or methyl groups in analogs like 0FX or the MetaCyc compound . These substitutions dictate enzymatic specificity; e.g., transaminases act on oxo groups to generate amino sugars .
- Stereoisomerism: The L-mannose configuration in the target compound versus D-glucose in DWN determines its recognition by epimerases (e.g., EC 5.1.3.13), which invert C3/C5 stereochemistry during LPS assembly .
Metabolic Pathways
- This compound is a precursor for L-perosamine in Aeromonas O-antigens, while DWN participates in D-sugar biosynthesis for polyketides .
- The MetaCyc compound (dTDP-4-dehydro-3-C-methyl-2,6-dideoxy-L-galactose) incorporates a methyl branch , a hallmark of complex secondary metabolites like macrolide antibiotics .
Research Findings and Data
Enzymatic Mechanisms
- Epimerization: this compound undergoes C3/C5 epimerization via EC 5.1.3.13 to form dTDP-4-dehydrorhamnose, a step critical for O-antigen diversity .
- Amination: In Escherichia coli, homologous enzymes convert oxo sugars to amino sugars (e.g., dTDP-D-fucosamine) using glutamate as an amino donor .
Analytical Techniques
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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